2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione
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Overview
Description
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties. This particular compound is known for its unique structure, which includes a naphthalene ring and a phenylbutane-1,3-dione moiety, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of a primary aromatic amine, such as naphthylamine, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a β-diketone, such as 1-phenylbutane-1,3-dione, under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under appropriate conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in photodynamic therapy and as a precursor for drug development.
Industry: Utilized in the production of dyes, inks, and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo photoinduced reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: Similar in structure but contains a thiazole ring instead of a phenylbutane-1,3-dione moiety.
(E)-1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol: Contains a methoxy group on the phenyl ring.
(E)-1-((3-Methoxyphenyl)diazenyl)naphthalen-2-ol: Similar to the previous compound but with a different substitution pattern.
Uniqueness
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific combination of a naphthalene ring and a phenylbutane-1,3-dione moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in dye synthesis, photodynamic therapy, and as a precursor for complex organic molecules .
Properties
CAS No. |
89010-54-8 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(naphthalen-1-yldiazenyl)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C20H16N2O2/c1-14(23)19(20(24)16-9-3-2-4-10-16)22-21-18-13-7-11-15-8-5-6-12-17(15)18/h2-13,19H,1H3 |
InChI Key |
AXNJFQZODMSDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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